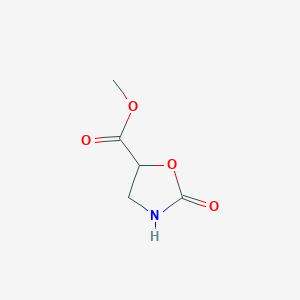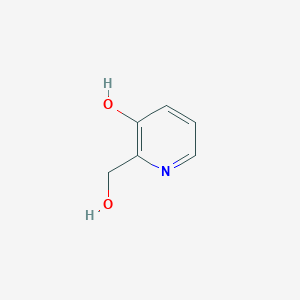
Methyl-2-oxo-1,3-oxazolidin-5-carboxylat
Übersicht
Beschreibung
Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile and highly reactive intermediate, which makes it an essential building block for the synthesis of various pharmaceuticals and agrochemicals. In
Wissenschaftliche Forschungsanwendungen
Synthese von funktionalisierten Oxazolidinen
Der Oxazolidinring ist eine wichtige Struktureinheit vieler biologisch aktiver Verbindungen . Methyl-2-oxo-1,3-oxazolidin-5-carboxylat kann als ein wichtiges Zwischenprodukt zur Herstellung vieler nützlicher chemischer Verbindungen dienen . Verschiedene Oxazolidinderivate wurden erfolgreich unter Verwendung von 1,2-Aminoalkoholen als Ausgangsmaterialien erhalten .
Mehrkomponentenreaktionen
Neuere Fortschritte in der Synthese von funktionalisierten Oxazolidinen umfassen Mehrkomponentenreaktionen von 1,2-Aminoalkoholen . Diese Reaktionen lassen sich in drei Kategorien einteilen: Metallfreie Domino-Annellierungs-/Mannich-Reaktionen, Übergangsmetall-katalysierte Kaskade-Reaktionen und erweiterte Eintopf-asymmetrische Aza-Elektrocyclisierung .
Metallfreie Domino-Annellierungs-/Mannich-Reaktionen
Im Jahr 2015 berichteten Feng et al. über das erste Beispiel einer metallfreien Domino-Cyclisierung/decarboxylierenden Kupplung von 1,2-Aminoalkoholen, Formaldehyd und Aryl- oder Alkylpropiolsäuren zum Zugang zu N-Propargyloxazolidinen . Diese Reaktion ist mild und geradlinig und liefert gute bis ausgezeichnete Ausbeuten an den Zielprodukten .
4. Fortschritte in der Synthese von Oxazolidinen Oxazolin ist ein fünfgliedriger Heterocyclus, der ein Stickstoff- und ein Sauerstoffatom in seiner Struktur enthält . Ein neuartiges Protokoll für die ruthenium(II)-katalysierte Synthese von 2-Oxazolidinen wurde durch die Reaktion von Ethanolamin und Arylnitrilen entwickelt .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIRDDVWDKCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15042-69-0 | |
| Record name | methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)








![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)


